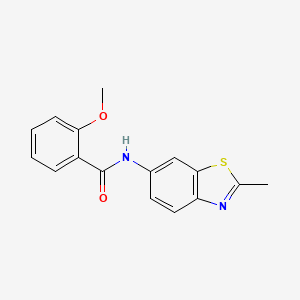![molecular formula C20H21NO5 B6093273 methyl N-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]-N-methylglycinate](/img/structure/B6093273.png)
methyl N-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]-N-methylglycinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl N-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]-N-methylglycinate, commonly known as MDMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MDMP belongs to the class of designer drugs, which are synthetic compounds designed to mimic the effects of illegal drugs while avoiding legal restrictions.
作用机制
MDMP acts as a selective serotonin reuptake inhibitor (SSRI), which means that it increases the levels of serotonin in the brain by inhibiting its reuptake. Serotonin is a neurotransmitter that regulates mood, appetite, and sleep. MDMP also acts as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of anxiety and depression.
Biochemical and Physiological Effects:
MDMP has been shown to increase the levels of serotonin and its metabolites in the brain, which is associated with its anxiolytic and antidepressant effects. MDMP also reduces the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of various diseases, including depression and anxiety disorders.
实验室实验的优点和局限性
MDMP has several advantages for lab experiments, including its high potency, selectivity, and specificity for the serotonin transporter. MDMP also has a long half-life, which allows for prolonged effects in animal models. However, the limitations of MDMP include its potential for abuse and its unknown long-term effects on human health.
未来方向
MDMP has the potential to be developed as a novel therapeutic agent for the treatment of various neuropsychiatric disorders. Future studies should focus on the optimization of the synthesis method, the elucidation of the molecular mechanism of action, and the evaluation of the safety and efficacy of MDMP in clinical trials. Additionally, the potential for abuse and addiction should be carefully considered in future studies.
In conclusion, MDMP is a promising compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MDMP acts as a selective serotonin reuptake inhibitor and partial agonist at the 5-HT1A receptor, which is associated with its anxiolytic, antidepressant, and anti-inflammatory effects. Future studies should focus on the optimization of the synthesis method, the elucidation of the molecular mechanism of action, and the evaluation of the safety and efficacy of MDMP in clinical trials.
合成方法
The synthesis of MDMP involves the reaction of 3-(1,3-benzodioxol-5-yl)-3-phenylpropanoic acid with N-methylglycine methyl ester hydrochloride in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is purified by recrystallization to obtain pure MDMP.
科学研究应用
MDMP has been studied extensively for its potential therapeutic applications in various fields of research, including neuroscience, psychiatry, and pharmacology. MDMP has been shown to have anxiolytic, antidepressant, and anti-inflammatory effects in preclinical studies. MDMP has also been investigated for its potential use in treating substance abuse disorders, such as cocaine addiction.
属性
IUPAC Name |
methyl 2-[[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]-methylamino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-21(12-20(23)24-2)19(22)11-16(14-6-4-3-5-7-14)15-8-9-17-18(10-15)26-13-25-17/h3-10,16H,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWTMATDGFTZPQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)OC)C(=O)CC(C1=CC=CC=C1)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(1H-indol-3-ylcarbonyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6093191.png)
![3-[(1-tert-butyl-5-oxopyrrolidin-3-yl)methyl]-7,8-dimethylquinazolin-4(3H)-one](/img/structure/B6093195.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4-(2-furyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B6093198.png)
![1-(3-{3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)-2-pyrrolidinone](/img/structure/B6093204.png)
![ethyl 4-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1-piperazinecarboxylate](/img/structure/B6093207.png)



![N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethanamine](/img/structure/B6093239.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)butanamide](/img/structure/B6093242.png)
![3-[5-(1,3-benzodioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl]-N-[1-(2-chlorophenyl)ethyl]propanamide](/img/structure/B6093251.png)
![2-[(3'-hydroxybiphenyl-2-yl)oxy]propanamide](/img/structure/B6093254.png)
![7-(cyclobutylmethyl)-2-[(5-methyl-2-pyrazinyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6093258.png)
![2-[(6-methyl-4-pyrimidinyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B6093271.png)
